3-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
3-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a thiophene ring, a bicycloheptane framework, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the construction of the thiophene ring and the bicycloheptane framework. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Functional Groups: Functional groups such as carbamoyl and carboxylic acid are introduced through reactions like acylation and amidation.
Coupling Reactions: The thiophene ring and the bicycloheptane framework are coupled using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This includes using continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbamoyl groups can yield amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the bicycloheptane framework.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
3-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 3-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Signal Transduction: Modulating signaling pathways involved in cellular processes.
Receptor Binding: Interacting with cell surface receptors to trigger or block biological responses.
Comparison with Similar Compounds
Similar Compounds
3-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid: Similar structure but with a different bicyclic framework.
3-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
Uniqueness
The uniqueness of 3-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[(3-carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-10-14(11-5-3-2-4-6-11)17(18(22)24)20(28-10)23-19(25)15-12-7-8-13(9-12)16(15)21(26)27/h2-6,12-13,15-16H,7-9H2,1H3,(H2,22,24)(H,23,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHUMHUOECUMPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2C3CCC(C3)C2C(=O)O)C(=O)N)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.